3-(2-Cyanobenzyl) Alogliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyanobenzyl) Alogliptin is a derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus . This compound is characterized by the presence of a 2-cyanobenzyl group attached to the Alogliptin molecule, enhancing its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanobenzyl) Alogliptin involves several key steps:
Formation of 1-methyl barbituric acid: This is achieved through the reaction of methylurea with malonic acid.
Chlorination Reaction: 1-methyl barbituric acid is then chlorinated using phosphorus oxychloride to obtain 3-methyl-6-chlorouracil.
Final Step: The 3-methyl-6-chlorouracil is reacted with 2-cyanobenzyl bromide to produce the desired this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of safe reagents and efficient post-processing techniques to achieve high yield and purity .
化学反応の分析
Types of Reactions
3-(2-Cyanobenzyl) Alogliptin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
科学的研究の応用
3-(2-Cyanobenzyl) Alogliptin has several scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus by inhibiting DPP-4.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 3-(2-Cyanobenzyl) Alogliptin involves the inhibition of the DPP-4 enzyme. This enzyme normally degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and reduce glucagon release, thereby lowering blood glucose levels .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Vildagliptin: Similar to Alogliptin but with variations in its molecular structure and effects.
Uniqueness
3-(2-Cyanobenzyl) Alogliptin is unique due to its specific molecular modifications, which enhance its selectivity and potency as a DPP-4 inhibitor . These modifications also contribute to its improved pharmacokinetic profile and therapeutic efficacy .
特性
CAS番号 |
2749424-28-8 |
---|---|
分子式 |
C26H26N6O2 |
分子量 |
454.5 g/mol |
IUPAC名 |
2-[[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N6O2/c1-30-25(33)13-24(32(26(30)34)17-22-10-5-3-8-20(22)15-28)31-12-6-11-23(18-31)29-16-21-9-4-2-7-19(21)14-27/h2-5,7-10,13,23,29H,6,11-12,16-18H2,1H3/t23-/m1/s1 |
InChIキー |
QFRGMTBAMFOHOH-HSZRJFAPSA-N |
異性体SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NCC4=CC=CC=C4C#N |
正規SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NCC4=CC=CC=C4C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。